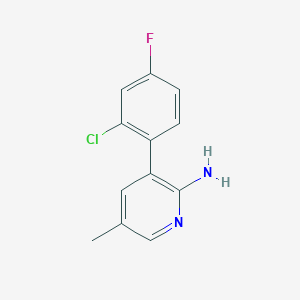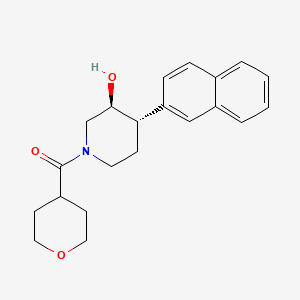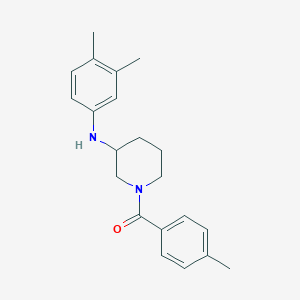
3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine
描述
3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine, also known as CFMP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CFMP is a potent and selective inhibitor of the protein kinase CK1ε, which has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
科学研究应用
3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine has been used extensively in scientific research as a tool to study the role of CK1ε in various biological processes. For example, studies have shown that CK1ε plays a critical role in the regulation of circadian rhythms, and 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine has been used to investigate the molecular mechanisms underlying this process. 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine has also been used to study the role of CK1ε in cancer, where it has been shown to inhibit the growth of tumor cells in vitro and in vivo.
作用机制
3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine acts as a potent and selective inhibitor of CK1ε by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on various signaling pathways. The specificity of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine for CK1ε is due to the presence of a unique pocket in the ATP-binding site of the enzyme that is not present in other kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine depend on the specific biological process being studied. For example, studies have shown that 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine can regulate the circadian clock by inhibiting the phosphorylation of clock proteins, which leads to changes in gene expression. 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the major advantages of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine is its specificity for CK1ε, which allows researchers to study the role of this enzyme in various biological processes. However, one limitation of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine is its relatively low potency compared to other kinase inhibitors, which can make it difficult to achieve complete inhibition of CK1ε in some experiments.
未来方向
There are several future directions for research on 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine and CK1ε. One area of interest is the role of CK1ε in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that CK1ε is involved in the phosphorylation of tau protein, which is a key pathological feature of these diseases. Another area of interest is the development of more potent and selective CK1ε inhibitors, which could have therapeutic potential in cancer and other diseases. Additionally, the use of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine in combination with other drugs or therapies could enhance its efficacy and broaden its therapeutic applications.
属性
IUPAC Name |
3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c1-7-4-10(12(15)16-6-7)9-3-2-8(14)5-11(9)13/h2-6H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXGZAPSLVPOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4aS*,8aR*)-2-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)decahydroisoquinoline](/img/structure/B4255631.png)

![2-[methyl(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B4255643.png)
![N-[5-fluoro-2-(trifluoromethyl)benzyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4255649.png)

![N-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenyl)acetamide](/img/structure/B4255655.png)
![ethyl 1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4255661.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-ethylpiperazine](/img/structure/B4255671.png)
![[2-(1H-benzimidazol-6-yl)phenyl]methanol](/img/structure/B4255679.png)
![(1-{2-[(1-benzoylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol](/img/structure/B4255691.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3-thienylmethyl)piperidine](/img/structure/B4255693.png)
amino]methyl}-2,6-dimethylphenyl acetate](/img/structure/B4255698.png)
![ethyl (4-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}morpholin-3-yl)acetate](/img/structure/B4255704.png)
![N-(2-methoxybenzyl)-2-{[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}acetamide](/img/structure/B4255718.png)